molecular formula C13H17BN2O4 B15311402 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one

Cat. No.: B15311402
M. Wt: 276.10 g/mol
InChI Key: APRMRLKVNLSXKJ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a dihydropyrido[2,3-d][1,3]oxazin-2-one moiety. It is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one typically involves the reaction of a suitable pyridine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic processes. Its unique structure allows it to participate in various chemical transformations, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar applications.

    2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester with applications in organic synthesis.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with a different functional group

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one is unique due to its combination of a dioxaborolane ring and a dihydropyrido[2,3-d][1,3]oxazin-2-one moiety. This structure imparts distinct reactivity and stability, making it valuable in various research applications .

Properties

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one

InChI

InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)9-5-8-7-18-11(17)16-10(8)15-6-9/h5-6H,7H2,1-4H3,(H,15,16,17)

InChI Key

APRMRLKVNLSXKJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)OC3)N=C2

Origin of Product

United States

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